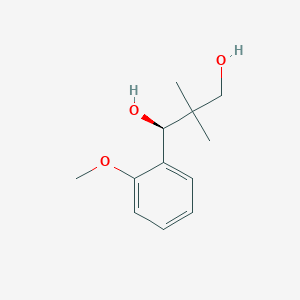

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol

Description

(1S)-1-(2-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol is a chiral diol featuring a 2-methoxyphenyl group at the 1S position and two methyl groups at the 2-position of the propane-1,3-diol backbone. Its stereochemistry and aromatic substitution pattern make it structurally distinct from simpler diols like neopentyl glycol (2,2-dimethylpropane-1,3-diol) .

Properties

IUPAC Name |

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-6-4-5-7-10(9)15-3/h4-7,11,13-14H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZPCNOZMDWGDA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol typically involves the reaction of 2-methoxybenzaldehyde with a suitable reagent to introduce the dimethylpropane diol moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of certain biochemical pathways, influencing cell signaling and metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- 1-(4-Hydroxy-3-methoxyphenyl) Derivatives: Compounds such as (1S,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-(4-allyl-2-methoxyphenoxy)propane-1,3-diol () exhibit enhanced biological activity due to hydroxyl and allyl groups, which influence hydrogen bonding and reactivity .

- Dimethoxy-Substituted Analogs: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol () shows increased solubility in polar solvents compared to mono-methoxy derivatives, attributed to additional methoxy groups .

- Chlorophenyl Derivatives : (1R)-1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol () demonstrates higher commercial value ($824–$1,239/g) due to its use in chiral synthesis, highlighting the impact of halogen substituents on cost and application .

Backbone Modifications

- Neopentyl Glycol (2,2-Dimethylpropane-1,3-diol) : The parent compound lacks the methoxyphenyl group, resulting in lower molar mass (104.14 g/mol) and simpler reactivity, making it a common polymer precursor (e.g., polyesters) .

Physical and Chemical Properties

Stability and Reactivity

- Oxidative Stability : Lignin model compounds () undergo enzymatic oligomerization, indicating the target compound’s methoxyphenyl group may participate in oxidative coupling reactions .

- Esterification Potential: The primary alcohol groups in propane-1,3-diols are amenable to esterification, as seen in neopentyl glycol succinate polyesters () .

Commercial and Research Relevance

- Cost Factors : Chlorophenyl analogs () are priced at >$500/g, suggesting the target compound’s synthesis (if chiral) would be costly due to stereoselective steps .

- Research Gaps : Direct data on the target compound’s NMR, toxicity, and biological activity are absent in the evidence, highlighting opportunities for further study.

Biological Activity

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic uses, supported by data tables and relevant research findings.

- Chemical Formula : C12H18O

- CAS Number : 2437-88-9

- Molecular Weight : 194.27 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on cellular mechanisms and potential therapeutic applications. The compound has shown promise as a modulator in various biological pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antioxidant Activity : It has been suggested that the methoxy group on the phenyl ring contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Toxicity Profile

The toxicity of this compound is relatively low. Studies have indicated:

- Acute Toxicity : Low systemic toxicity across various exposure routes.

- Repeated Dose Toxicity : Data from repeated dose studies indicate no significant adverse effects at doses up to 1000 mg/kg body weight per day in animal models .

Table 1: Summary of Key Research Findings

Case Study: Antioxidant Activity

A study examining the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The compound significantly decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its potential role as an antioxidant agent.

Potential Therapeutic Applications

Given its biological activity, this compound could be explored for:

- Neuroprotective Agents : Its antioxidant properties may help in neurodegenerative diseases by mitigating oxidative damage.

- Anti-inflammatory Drugs : The modulation of inflammatory pathways could position it as a candidate for treating chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.